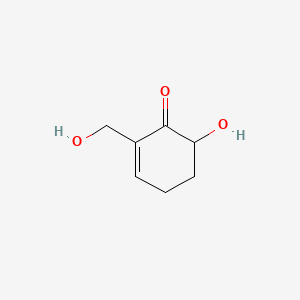
3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to a pyridinone ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one typically involves the halogenation of pyridinone derivatives. One common method includes the reaction of 3,5-dichloro-4-hydroxy-2-pyridone with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group under appropriate conditions.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-3,5-dichloro-6-fluoro-2-pyridone
- 2-hydroxy-3,5-dichloro-4-amino-6-fluoropyridine
- 4-amino-3,5-dichloro-6-difluoro-2-pyridinone
Uniqueness
3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one is unique due to its specific combination of chlorine, fluorine, and hydroxyl groups on the pyridinone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H2Cl2FNO2 |
|---|---|
Poids moléculaire |
197.98 g/mol |
Nom IUPAC |
3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2Cl2FNO2/c6-1-3(10)2(7)5(11)9-4(1)8/h(H2,9,10,11) |
Clé InChI |
VUXWDKQIYPGDMQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)NC(=C1Cl)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


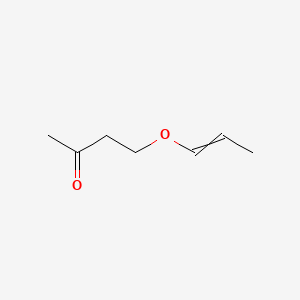
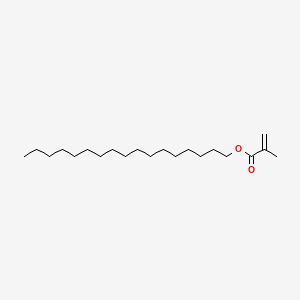
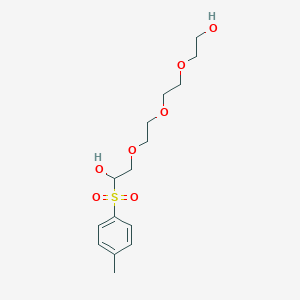
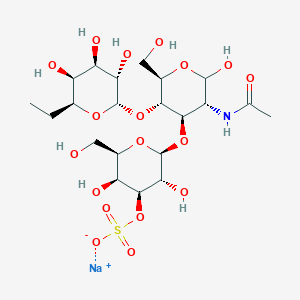
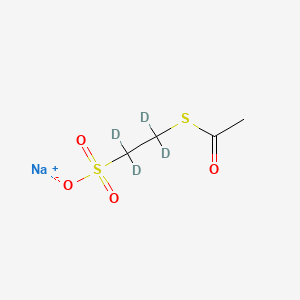
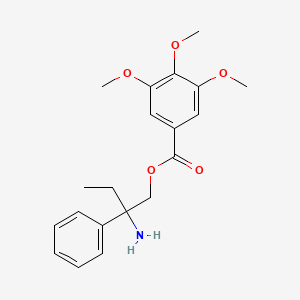
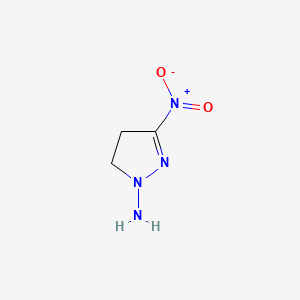
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
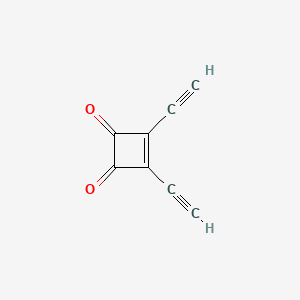
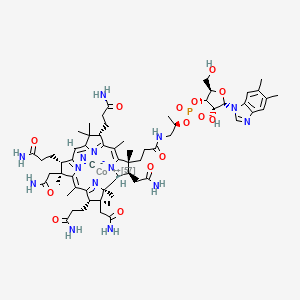

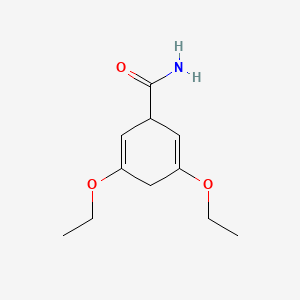
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
